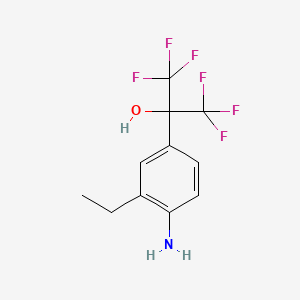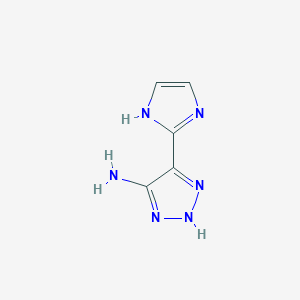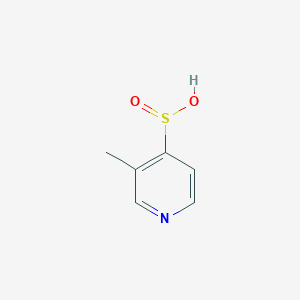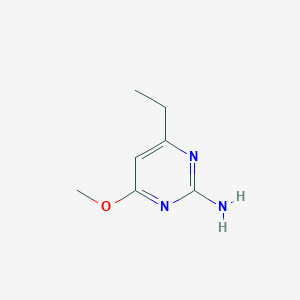![molecular formula C4H2N4Se B13116480 [1,2,5]Selenadiazolo[3,4-d]pyrimidine CAS No. 273-48-3](/img/structure/B13116480.png)
[1,2,5]Selenadiazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,5]Selenadiazolo[3,4-d]pyrimidine is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms arranged in a fused ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique properties of selenium, combined with the structural features of the pyrimidine ring, make this compound a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Selenadiazolo[3,4-d]pyrimidine typically involves the cyclization of aromatic ortho-diamines with selenium dioxide. One common method starts with 5,6-diaminouracils as the starting materials. The reaction is carried out in ethanol, water, acetic acid, or acetonitrile, depending on the specific conditions required . The reaction conditions often involve refluxing the mixture to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,5]Selenadiazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selenadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the selenium atom.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives of this compound. These products can exhibit different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
[1,2,5]Selenadiazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-proliferative agent, particularly against cancer cell lines.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of other heterocyclic compounds and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of [1,2,5]Selenadiazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as Topoisomerase II and HSP90. By binding to these proteins, the compound inhibits their activity, leading to the disruption of critical cellular processes such as DNA replication and protein folding. This results in the induction of apoptosis in cancer cells. Additionally, the compound can interact with DNA, further contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyrimidine: Similar in structure but contains sulfur instead of selenium.
[1,2,5]Selenadiazolo[3,4-b]pyrazines: These compounds have a similar selenium-containing ring but differ in the fused ring structure.
Uniqueness
The uniqueness of [1,2,5]Selenadiazolo[3,4-d]pyrimidine lies in its combination of selenium and pyrimidine, which imparts distinct electronic and biological properties. Its ability to act as a dual inhibitor of Topoisomerase II and HSP90 sets it apart from other similar compounds, making it a valuable target for further research and development .
Eigenschaften
CAS-Nummer |
273-48-3 |
|---|---|
Molekularformel |
C4H2N4Se |
Molekulargewicht |
185.06 g/mol |
IUPAC-Name |
[1,2,5]selenadiazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4Se/c1-3-4(6-2-5-1)8-9-7-3/h1-2H |
InChI-Schlüssel |
XZUWLYCKRAQEMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC=NC2=N[Se]N=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)








![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)


